2-(Pyridin-2-yl)cyclohexanol
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Overview
Description
2-Pyridin-2-ylcyclohexanol is a heterocyclic compound that features a pyridine ring attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-ylcyclohexanol typically involves the reaction of pyridine derivatives with cyclohexanone under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields .
Industrial Production Methods: Industrial production methods for 2-pyridin-2-ylcyclohexanol often involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-2-ylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under mild conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyridin-2-ylcyclohexanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Pyridin-2-ylpyrimidine: Known for its antifibrotic activities.
2-Pyridone: Widely used in various biological applications, including as antimicrobial and antiviral agents.
Pyridine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Pyridin-2-ylcyclohexanol is unique due to its combination of a pyridine ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-pyridin-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,11,13H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDOJMNHOBMMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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